molecular formula C11H11N5O B12920674 2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one CAS No. 404826-11-5

2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one

Cat. No.: B12920674
CAS No.: 404826-11-5
M. Wt: 229.24 g/mol
InChI Key: ITPARFLNVQIJQU-UHFFFAOYSA-N
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Description

2-((1H-Benzo[d]imidazol-2-yl)amino)-5,6-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features both benzimidazole and dihydropyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)amino)-5,6-dihydropyrimidin-4(1H)-one typically involves the cyclocondensation of o-phenylenediamine with carboxylic acids in the presence of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often require refluxing for several hours at elevated temperatures (140-220°C) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Benzo[d]imidazol-2-yl)amino)-5,6-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of functionalized benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)amino)-5,6-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-Benzo[d]imidazol-2-yl)amino)-5,6-dihydropyrimidin-4(1H)-one is unique due to its combination of benzimidazole and dihydropyrimidinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

404826-11-5

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylamino)-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N5O/c17-9-5-6-12-10(15-9)16-11-13-7-3-1-2-4-8(7)14-11/h1-4H,5-6H2,(H3,12,13,14,15,16,17)

InChI Key

ITPARFLNVQIJQU-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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